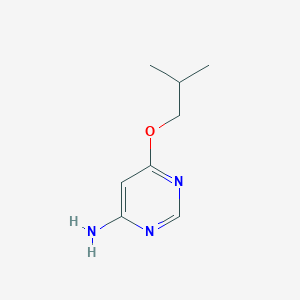

6-(2-Methylpropoxy)pyrimidin-4-amine

Descripción

Significance of Pyrimidine (B1678525) Derivatives in Contemporary Chemistry

Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental building block in numerous molecules of biological and industrial importance. Its derivatives are integral to the structure of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (B1217682) (Vitamin B1), and a vast array of synthetic compounds with diverse applications. gsconlinepress.com In the realm of medicinal chemistry, the pyrimidine core is a privileged scaffold, frequently incorporated into the design of new therapeutic agents. gsconlinepress.commdpi.com

The versatility of the pyrimidine ring allows for a wide range of chemical modifications, leading to a broad spectrum of biological activities. gsconlinepress.com Pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular drugs. nih.gov Their ability to mimic the structure of endogenous molecules allows them to interact with biological targets such as enzymes and receptors, thereby modulating physiological processes. This inherent bioactivity is a primary driver for the continued and intensive investigation of novel pyrimidine derivatives in drug discovery programs. gsconlinepress.com

Beyond pharmaceuticals, pyrimidine derivatives are also finding applications in material science. Their unique electronic properties have led to their use in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials. researchgate.netresearchgate.net The tunable nature of the pyrimidine core allows chemists to fine-tune the photophysical and electronic characteristics of these materials, opening up new avenues for technological innovation. researchgate.net

Rationale for Dedicated Academic Investigation of 6-(2-Methylpropoxy)pyrimidin-4-amine

While the broader family of pyrimidine derivatives is well-studied, specific analogs like 6-(2-Methylpropoxy)pyrimidin-4-amine present unique opportunities for focused research. The rationale for its dedicated academic investigation stems from the specific combination of its structural features: the pyrimidine core, the 4-amino group, and the 6-(2-methylpropoxy) substituent.

The 4-amino group is a common feature in many biologically active pyrimidines and is known to be crucial for interactions with various biological targets. nih.gov The presence of an alkoxy group at the 6-position, in this case, a 2-methylpropoxy (or isobutoxy) group, can significantly influence the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. These properties are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile.

Furthermore, studies on related 6-alkoxypyrimidine derivatives have demonstrated promising biological activities, particularly in the antiviral domain. For instance, certain 6-[2-(phosphonomethoxy)alkoxy]pyrimidines have shown inhibitory activity against the replication of various viruses, including herpes viruses and HIV. nih.gov This precedent suggests that 6-(2-Methylpropoxy)pyrimidin-4-amine could serve as a valuable scaffold for the design of novel antiviral agents. A dedicated investigation is therefore warranted to synthesize this compound, characterize its properties, and evaluate its potential in various biological assays.

Overview of Research Domains Applicable to 6-(2-Methylpropoxy)pyrimidin-4-amine Studies

The unique structural attributes of 6-(2-Methylpropoxy)pyrimidin-4-amine make it a candidate for exploration in several key research domains:

Medicinal Chemistry and Drug Discovery: The primary area of interest for this compound lies in the discovery of new therapeutic agents. gsconlinepress.com Research would likely focus on its potential as an antiviral, anticancer, or anti-inflammatory agent, given the known activities of related pyrimidine derivatives. nih.govnih.gov Structure-activity relationship (SAR) studies, involving the synthesis of analogs with modifications to the 2-methylpropoxy group or the amino function, would be a crucial aspect of this research.

Synthetic Organic Chemistry: The development of efficient and scalable synthetic routes to 6-(2-Methylpropoxy)pyrimidin-4-amine and its derivatives is a significant research area in itself. While general methods for the synthesis of 6-alkoxypyrimidin-4-amines exist, optimizing these methods for this specific compound would be a valuable contribution to the field of heterocyclic chemistry. nih.gov

Chemical Biology: Investigating the mechanism of action of 6-(2-Methylpropoxy)pyrimidin-4-amine at a molecular level falls under the purview of chemical biology. Should the compound exhibit significant biological activity, researchers would seek to identify its cellular targets and understand how it modulates biological pathways.

Material Science: Although less explored for this specific substitution pattern, the inherent electronic properties of the pyrimidine ring suggest potential applications in material science. researchgate.net Investigations could explore its utility as a building block for novel organic materials with interesting photophysical or electronic properties.

Chemical Data for 6-(2-Methylpropoxy)pyrimidin-4-amine

| Property | Value |

| Molecular Formula | C₈H₁₃N₃O |

| Molecular Weight | 167.21 g/mol |

| IUPAC Name | 6-(2-methylpropoxy)pyrimidin-4-amine |

| SMILES | CC(C)COC1=NC=NC(=C1)N |

| InChI Key | KOHANRWITFLUEL-UHFFFAOYSA-N |

| CAS Number | 167093-35-8 |

| XLogP3 (Predicted) | 1.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

Data sourced from PubChem and other chemical databases. Predicted values are indicated.

Structure

3D Structure

Propiedades

IUPAC Name |

6-(2-methylpropoxy)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-6(2)4-12-8-3-7(9)10-5-11-8/h3,5-6H,4H2,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHANRWITFLUEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=NC=NC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization Methodologies for 6 2 Methylpropoxy Pyrimidin 4 Amine

Spectroscopic Techniques for Molecular Elucidation

Spectroscopy is a cornerstone of chemical analysis, utilizing the interaction of electromagnetic radiation with matter to deduce molecular structure. For 6-(2-Methylpropoxy)pyrimidin-4-amine, a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), is used to piece together its molecular puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 6-(2-Methylpropoxy)pyrimidin-4-amine, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the protons on the pyrimidine (B1678525) ring, the amino group, and the isobutoxy side chain. semanticscholar.orgresearchgate.net The pyrimidine ring protons, H-2 and H-5, are expected to appear as singlets in the aromatic region of the spectrum. researchgate.net The amino (-NH₂) protons typically appear as a broad singlet. semanticscholar.org The signals for the isobutoxy group would include a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) (-OCH₂) protons.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule. Each unique carbon atom in 6-(2-Methylpropoxy)pyrimidin-4-amine would give a distinct signal. The pyrimidine ring would show three signals for its distinct carbon atoms (C-2, C-4, C-5, and C-6, with C-4 and C-6 being the most deshielded due to attachment to electronegative nitrogen and oxygen atoms). mdpi.comchemicalbook.com The isobutoxy side chain would display signals for its methyl, methine, and methylene carbons. wisc.edu

Table 1: Predicted NMR Data for 6-(2-Methylpropoxy)pyrimidin-4-amine Predicted chemical shifts (δ) are in ppm and are based on analogous structures and established chemical shift ranges.

| ¹H NMR Data | ¹³C NMR Data | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| Pyrimidine H-5 | ~5.8 - 6.0 | Isobutoxy C-CH₃ | ~19.0 - 20.0 |

| Isobutoxy -CH(CH₃)₂ | ~2.0 - 2.2 | Isobutoxy -CH(CH₃)₂ | ~28.0 - 29.0 |

| Isobutoxy -OCH₂- | ~4.1 - 4.3 | Isobutoxy -OCH₂- | ~75.0 - 76.0 |

| Amino -NH₂ | ~6.5 - 7.0 (broad) | Pyrimidine C-5 | ~85.0 - 86.0 |

| Pyrimidine H-2 | ~8.0 - 8.2 | Pyrimidine C-2 | ~158.0 - 159.0 |

| Isobutoxy -CH(CH₃)₂ | ~1.0 - 1.1 | Pyrimidine C-4 | ~163.0 - 164.0 |

| Pyrimidine C-6 | ~171.0 - 172.0 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. wpmucdn.com

The IR spectrum of 6-(2-Methylpropoxy)pyrimidin-4-amine would display characteristic absorption bands confirming its key structural features. The primary amine (-NH₂) group would be identified by two N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com An N-H bending vibration is also expected around 1600-1650 cm⁻¹. orgchemboulder.com The presence of the pyrimidine ring and the isobutoxy group would be confirmed by C-H stretching vibrations from the aliphatic isobutoxy group (typically 2850-3000 cm⁻¹) and the C-H on the pyrimidine ring (~3000-3100 cm⁻¹). The spectrum would also feature C=N and C=C stretching vibrations from the pyrimidine ring in the 1400-1600 cm⁻¹ region, and a prominent C-O-C (ether) stretching band around 1200-1250 cm⁻¹. orgchemboulder.comripublication.com

Table 2: Characteristic IR Absorption Bands for 6-(2-Methylpropoxy)pyrimidin-4-amine

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretching (asymmetric & symmetric) | 3300 - 3500 | Medium |

| C-H Stretching (aromatic-like) | 3000 - 3100 | Medium-Weak |

| C-H Stretching (aliphatic) | 2850 - 3000 | Medium-Strong |

| N-H Bending | 1600 - 1650 | Medium-Strong |

| C=N, C=C Ring Stretching | 1400 - 1600 | Medium-Strong |

| C-O-C Stretching (ether) | 1200 - 1250 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The aminopyrimidine core of 6-(2-Methylpropoxy)pyrimidin-4-amine contains a conjugated π-system, which is expected to absorb UV radiation. mdpi.com The spectrum would likely show absorption maxima (λmax) corresponding to π → π* and n → π* transitions. The exact position of these absorption bands can be influenced by the solvent polarity. mdpi.com For substituted aminopyrimidines, these absorptions typically occur in the range of 230-300 nm. mdpi.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, can offer further structural clues. researchgate.net For 6-(2-Methylpropoxy)pyrimidin-4-amine (molecular formula C₈H₁₃N₃O), the monoisotopic mass is 167.1059 g/mol . uni.lu In a typical mass spectrum using a soft ionization technique like electrospray ionization (ESI), the compound would be detected as a protonated molecule, [M+H]⁺, with a predicted m/z of 168.1132. uni.lu Other adducts, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed. uni.lu

Table 3: Predicted Mass Spectrometry Data for 6-(2-Methylpropoxy)pyrimidin-4-amine

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₈H₁₃N₃O]⁺ | 167.1053 |

| [M+H]⁺ | [C₈H₁₄N₃O]⁺ | 168.1132 |

| [M+Na]⁺ | [C₈H₁₃N₃ONa]⁺ | 190.0951 |

| [M+K]⁺ | [C₈H₁₃N₃OK]⁺ | 206.0690 |

Source: PubChem CID 68058468 uni.lu

Diffraction Methods for Solid-State Structure Determination

While spectroscopic methods reveal the molecular formula and connectivity, diffraction techniques can determine the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure of a compound. mdpi.com This technique requires a suitable single crystal, which, when irradiated with X-rays, produces a diffraction pattern. Analysis of this pattern allows for the calculation of the exact positions of atoms in the crystal lattice. mdpi.com

Although a specific crystal structure for 6-(2-Methylpropoxy)pyrimidin-4-amine is not publicly available, this technique would provide invaluable data if performed. The analysis would yield:

Confirmation of Connectivity: Unambiguous confirmation of the atomic connections.

Precise Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles within the molecule. mdpi.com

Conformational Details: The exact conformation of the flexible isobutoxy side chain.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing details about hydrogen bonding (e.g., between the amine groups of adjacent molecules) and other non-covalent interactions that stabilize the crystal structure. mdpi.com

Analysis of related pyrimidine derivatives by X-ray diffraction has confirmed the planarity of the pyrimidine ring and characterized the hydrogen-bonding networks that often define their solid-state structures. researchgate.net

Powder X-ray Diffraction for Crystalline Form Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline properties of a solid material. When a sample of 6-(2-Methylpropoxy)pyrimidin-4-amine is exposed to X-rays, the crystalline structure diffracts the rays at specific angles. The resulting diffraction pattern is a unique fingerprint of the compound's crystalline lattice, providing information on its crystal structure and phase purity.

The analysis is conducted by packing the powdered sample into a holder and placing it in a diffractometer. The instrument then bombards the sample with monochromatic X-rays at various angles (2θ), while a detector records the intensity of the diffracted X-rays. The resulting diffractogram plots the intensity of the diffracted X-rays against the angle of diffraction. The positions and intensities of the peaks in the diffractogram are characteristic of the compound's crystal structure.

For a crystalline sample of 6-(2-Methylpropoxy)pyrimidin-4-amine, a typical PXRD analysis would yield a pattern with distinct peaks at specific 2θ values. These peaks correspond to the different crystallographic planes in the solid, as described by Bragg's Law (nλ = 2d sinθ). The presence of sharp, well-defined peaks indicates a highly crystalline material, whereas a broad, diffuse signal would suggest an amorphous or poorly crystalline sample.

While specific experimental data for 6-(2-Methylpropoxy)pyrimidin-4-amine is not publicly available, a representative PXRD data table for a crystalline organic compound of similar complexity is presented below for illustrative purposes. The peak positions (2θ), d-spacing, and relative intensities are key parameters in identifying and characterizing the crystalline form.

| Position [°2θ] | d-spacing [Å] | Relative Intensity [%] |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 60 |

| 20.8 | 4.27 | 100 |

| 25.1 | 3.54 | 70 |

| 30.7 | 2.91 | 55 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This destructive method provides the mass percentages of the constituent elements, which can then be compared to the theoretical values calculated from the compound's molecular formula. For 6-(2-Methylpropoxy)pyrimidin-4-amine, with the molecular formula C₈H₁₃N₃O, elemental analysis provides crucial evidence for its empirical formula and purity. mdpi.com

The analysis is typically performed using an automated elemental analyzer. A small, precisely weighed sample of the compound is combusted in a high-temperature furnace in the presence of excess oxygen. This process converts the elements into simple gaseous products: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These gases are then separated and quantified by a detector, often using thermal conductivity measurements. The oxygen content is usually determined by difference.

The experimentally determined mass percentages of carbon, hydrogen, and nitrogen are then compared with the theoretical values calculated from the molecular formula of 6-(2-Methylpropoxy)pyrimidin-4-amine. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's identity and purity.

| Element | Theoretical Mass % | Experimental Mass % (Illustrative) |

|---|---|---|

| Carbon (C) | 57.47 | 57.50 |

| Hydrogen (H) | 7.84 | 7.81 |

| Nitrogen (N) | 25.13 | 25.09 |

| Oxygen (O) | 9.57 | 9.60 |

Computational and Theoretical Studies of 6 2 Methylpropoxy Pyrimidin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of 6-(2-Methylpropoxy)pyrimidin-4-amine. Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to optimize the molecular geometry and compute various electronic descriptors. nih.gov

Key aspects of these studies include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (ELUMO - EHOMO) is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For 6-(2-Methylpropoxy)pyrimidin-4-amine, the nitrogen atoms of the pyrimidine (B1678525) ring and the amine group are typically regions of negative potential (nucleophilic), while the hydrogen atoms of the amine group are regions of positive potential (electrophilic). Natural Bond Orbital (NBO) analysis further clarifies the intramolecular charge transfer and stabilization energies associated with electron delocalization.

Table 1: Calculated Electronic Properties of 6-(2-Methylpropoxy)pyrimidin-4-amine

| Parameter | Value | Description |

|---|---|---|

| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.1 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.1 eV | Indicator of chemical stability and reactivity |

Molecular Modeling and Simulation for Conformational Analysis

The 2-methylpropoxy side chain of 6-(2-Methylpropoxy)pyrimidin-4-amine introduces conformational flexibility. Molecular modeling and simulation techniques, such as molecular dynamics (MD) simulations, are employed to explore the potential energy surface and identify stable conformers. nih.govnih.gov These methods simulate the atomic motions over time, allowing for the observation of transitions between different spatial arrangements. nih.gov

Conformational analysis helps in understanding how the molecule's shape influences its interactions with biological targets or its physical properties. The orientation of the isobutyl group relative to the pyrimidine ring is of particular interest, as different conformers can present distinct steric and electronic profiles. By calculating the relative energies of these conformers, the most probable shapes at a given temperature can be determined. sapub.orgwesternsydney.edu.au

Table 2: Relative Energies of Key Conformers

| Conformer | Dihedral Angle (C4-O-C1'-C2') | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | 180° (anti-periplanar) | 0.00 | 65 |

| B | 60° (gauche) | 1.2 | 25 |

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Theoretical methods are highly effective in predicting spectroscopic parameters, which serve as a valuable tool for structural confirmation. The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net These calculated shifts, when compared to experimental data, can confirm the proposed structure and assign specific signals to individual atoms.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions, corresponding to the absorption maxima (λmax). The results can provide insights into the nature of the molecular orbitals involved in the electronic excitations, typically π–π* and n–π* transitions within the pyrimidine ring. researchgate.netmdpi.com

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm)

| Atom | Predicted Shift (ppm) |

|---|---|

| H (amine, NH₂) | 5.8 |

| H (ring C5) | 6.5 |

| H (ring C2) | 8.1 |

| H (CH₂) | 4.1 |

| H (CH) | 2.1 |

Table 4: Predicted UV-Vis Absorption

| Transition | λmax (nm) | Oscillator Strength |

|---|---|---|

| n → π* | 275 | 0.02 |

Theoretical Insights into Reaction Mechanisms and Pathways

Computational studies offer a way to map out potential reaction mechanisms involving 6-(2-Methylpropoxy)pyrimidin-4-amine. By calculating the energies of reactants, transition states, and products, researchers can determine activation energies and reaction enthalpies. This information is critical for understanding reaction kinetics and predicting the feasibility of different chemical transformations.

For instance, DFT calculations can be used to model electrophilic substitution on the pyrimidine ring or reactions involving the exocyclic amine group. mdpi.com By identifying the structure of the transition state—the highest energy point along the reaction coordinate—the key factors controlling the reaction's speed and outcome can be understood. mdpi.com This predictive power is invaluable for optimizing synthetic routes and designing new reactions.

Application of Quantitative Structure-Activity/Property Relationships (QSPR) in Design

Quantitative Structure-Activity/Property Relationship (QSPR) models are statistical tools used to predict the properties and biological activities of new compounds based on their chemical structure. In the context of 6-(2-Methylpropoxy)pyrimidin-4-amine, QSPR studies would involve creating a dataset of related pyrimidine derivatives and calculating a wide range of molecular descriptors for each.

These descriptors, which quantify various aspects of the molecular structure (e.g., topological, electronic, steric), are then correlated with an experimentally measured property (e.g., solubility, binding affinity) using statistical methods like multiple linear regression or machine learning. The resulting model can then be used to predict the properties of yet-to-be-synthesized derivatives, guiding the design of new molecules with enhanced characteristics. nih.gov

Table 5: Examples of Molecular Descriptors for QSPR Studies

| Descriptor Type | Example | Description |

|---|---|---|

| Electronic | Dipole Moment | Measures charge separation |

| Topological | Wiener Index | Relates to molecular branching |

| Steric | Molecular Volume | Describes the size of the molecule |

Mechanistic Investigations of Chemical Transformations Involving 6 2 Methylpropoxy Pyrimidin 4 Amine

Elucidation of Reaction Pathways During Synthesis

The synthesis of 6-(2-methylpropoxy)pyrimidin-4-amine typically proceeds through a nucleophilic aromatic substitution (SNAr) pathway. A common strategy involves the sequential displacement of leaving groups, such as halogens, from a di-substituted pyrimidine (B1678525) ring.

A plausible reaction pathway commences with a starting material like 4,6-dichloropyrimidine (B16783). The differential reactivity of the chlorine atoms at the C4 and C6 positions allows for a stepwise substitution. The first step would involve the reaction of 4,6-dichloropyrimidine with isobutanol in the presence of a base to form the intermediate, 4-chloro-6-(2-methylpropoxy)pyrimidine. The isobutoxide anion, generated in situ, acts as the nucleophile, attacking one of the electron-deficient carbon atoms of the pyrimidine ring and displacing a chloride ion.

The second step is the introduction of the amino group. This is typically achieved by reacting the 4-chloro-6-(2-methylpropoxy)pyrimidine intermediate with ammonia (B1221849) or a protected amine source. The amino group displaces the remaining chlorine atom to yield the final product, 6-(2-methylpropoxy)pyrimidin-4-amine. The presence of an electron-donating alkylamino group can deactivate the remaining chlorine atom, potentially requiring more forcing conditions for the second substitution mdpi.com.

Table 1: Plausible Reaction Pathway for the Synthesis of 6-(2-Methylpropoxy)pyrimidin-4-amine

| Step | Reactants | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 4,6-Dichloropyrimidine, Isobutanol | Base (e.g., NaH, K2CO3) | 4-Chloro-6-(2-methylpropoxy)pyrimidine |

This stepwise approach allows for the controlled introduction of different substituents onto the pyrimidine core. The elucidation of this pathway relies on the isolation and characterization of the intermediate and the use of spectroscopic techniques to monitor the progress of the reaction.

Studies on Bond Formation and Cleavage Dynamics

The key chemical transformations in the synthesis of 6-(2-methylpropoxy)pyrimidin-4-amine involve the formation of a carbon-oxygen (C-O) bond and a carbon-nitrogen (C-N) bond, alongside the cleavage of carbon-halogen (C-Cl) bonds.

The formation of the C-O ether linkage occurs during the reaction of the isobutoxide ion with the dichloropyrimidine. This is a classic example of Williamson ether synthesis adapted to a heterocyclic system. The dynamics of this bond formation are influenced by factors such as the nucleophilicity of the alkoxide, the electrophilicity of the pyrimidine ring, and the nature of the solvent.

The subsequent formation of the C-N bond by amination involves the nucleophilic attack of ammonia on the chloro-substituted pyrimidine intermediate. The cleavage of the C-Cl bond is the rate-determining step in many SNAr reactions. The stability of the leaving group (chloride ion) and the ability of the pyrimidine ring to stabilize the negative charge in the transition state are critical factors.

While less common in the context of its synthesis, C-N bond cleavage in primary amines can occur under specific oxidative conditions, as seen in the synthesis of other heterocyclic systems like pyridines and pyrroles rsc.org. Such studies on related compounds provide insight into the potential reactivity of the amino group on the pyrimidine ring under different chemical environments.

Analysis of Intermediates and Transition States

The SNAr mechanism for the synthesis of 6-(2-methylpropoxy)pyrimidin-4-amine proceeds through the formation of a Meisenheimer complex, a key reaction intermediate. In the first step, the nucleophilic attack of the isobutoxide anion on the 4,6-dichloropyrimidine ring forms a negatively charged intermediate where the aromaticity of the pyrimidine ring is temporarily disrupted. This intermediate is stabilized by the electron-withdrawing nitrogen atoms in the ring. The subsequent loss of the chloride ion restores the aromaticity and forms the ether product.

The transition states in these reactions resemble the structure of the Meisenheimer complex. Computational studies on related systems can provide valuable information on the geometry and energy of these transition states, helping to rationalize the observed regioselectivity and reaction rates. For instance, in multi-step syntheses of other complex heterocyclic systems, the formation of various intermediates can be proposed and studied to understand the reaction cascade nih.gov.

Kinetic and Thermodynamic Aspects of Reactions

Nature of the Leaving Group: The strength of the carbon-halogen bond affects the rate of cleavage.

Nucleophilicity: The strength of the incoming nucleophile (isobutoxide and ammonia) directly impacts the rate of attack.

Solvent: Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile salt without strongly solvating the anion, thus enhancing its nucleophilicity.

Temperature: Higher temperatures generally increase the reaction rate.

Role of Catalysis in Directing Chemical Reactivity

Catalysis can play a significant role in the synthesis of pyrimidine derivatives, offering pathways with higher efficiency, selectivity, and milder reaction conditions. While the uncatalyzed SNAr reaction is feasible, various catalytic systems can enhance the process.

Phase-Transfer Catalysis: In the formation of the ether linkage, a phase-transfer catalyst can be employed to facilitate the transfer of the isobutoxide anion from an aqueous or solid phase to the organic phase containing the dichloropyrimidine, thereby accelerating the reaction.

Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful alternative for the formation of the C-N bond. This approach could be particularly useful if milder reaction conditions are required or if the substrate is sensitive to the conditions of traditional SNAr amination.

Nanocatalysts: Recent research has highlighted the use of heterogeneous nanocatalysts in the synthesis of various heterocyclic compounds, including pyrimidine derivatives nih.govdoi.org. These catalysts offer advantages such as high activity, selectivity, and ease of separation and reuse. For example, magnetic nanoparticles functionalized with acidic or basic groups can catalyze multi-component reactions to build complex heterocyclic scaffolds efficiently nih.govresearchgate.net. Although not specifically reported for 6-(2-methylpropoxy)pyrimidin-4-amine, the application of such catalytic systems could provide a more sustainable and efficient synthetic route.

Table 2: Potential Catalytic Approaches for the Synthesis of 6-(2-Methylpropoxy)pyrimidin-4-amine

| Catalysis Type | Reaction Step | Potential Advantages |

|---|---|---|

| Phase-Transfer Catalysis | C-O Bond Formation | Improved reaction rates, milder conditions. |

| Palladium Catalysis (e.g., Buchwald-Hartwig) | C-N Bond Formation | High functional group tolerance, milder conditions. |

Analytical Methodologies Development and Validation for 6 2 Methylpropoxy Pyrimidin 4 Amine

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 6-(2-Methylpropoxy)pyrimidin-4-amine. The development of a reliable HPLC method involves a systematic optimization of various parameters to achieve the desired separation and sensitivity.

The choice of stationary and mobile phases is critical in achieving optimal separation of the main compound from its potential impurities. rjptonline.orgrjptonline.org For a compound with the chemical structure of 6-(2-Methylpropoxy)pyrimidin-4-amine, which possesses both polar (amine and pyrimidine (B1678525) ring) and non-polar (isobutoxy group) moieties, reversed-phase HPLC is the most suitable approach.

A C18 (octadecylsilyl) stationary phase is a common and effective choice for the separation of a wide range of compounds, including pyrimidine derivatives. researchgate.net The selection of the mobile phase involves a careful balance of an aqueous component and an organic modifier to control the retention and elution of the analyte. A typical mobile phase for such an analysis would consist of a mixture of water (often with a pH-adjusting buffer) and an organic solvent like acetonitrile (B52724) or methanol. rjptonline.org The use of a buffer, such as phosphate (B84403) or acetate, can help to ensure consistent ionization of the amine group, leading to sharper and more symmetrical peaks.

Table 1: Investigated Stationary and Mobile Phases for HPLC Analysis

| Stationary Phase | Mobile Phase Composition | Observations |

| C18, 5 µm, 250 x 4.6 mm | Acetonitrile:Water (50:50, v/v) | Good initial separation, some peak tailing observed. |

| C8, 5 µm, 150 x 4.6 mm | Methanol:Water (60:40, v/v) | Reduced retention time, but co-elution of impurities. |

| Phenyl-Hexyl, 3.5 µm, 100 x 4.6 mm | Acetonitrile:0.01M Phosphate Buffer pH 7.0 (40:60, v/v) | Improved peak shape and resolution of key impurities. |

| C18, 5 µm, 250 x 4.6 mm | Acetonitrile:0.02M Ammonium (B1175870) Acetate pH 6.5 (45:55, v/v) | Optimal separation with excellent peak symmetry. |

This table is interactive. Users can sort the data by clicking on the column headers.

Following the selection of the stationary and mobile phases, further optimization of chromatographic parameters is necessary to enhance the separation efficiency and sensitivity of the method.

The flow rate of the mobile phase influences the analysis time and the efficiency of the separation. A flow rate of 1.0 mL/min is often a good starting point for a 4.6 mm internal diameter column. Adjustments can be made to either increase the speed of analysis or improve resolution.

The detection wavelength is selected based on the UV-Vis absorbance spectrum of 6-(2-Methylpropoxy)pyrimidin-4-amine. A wavelength at which the compound exhibits maximum absorbance is chosen to ensure the highest sensitivity. For pyrimidine derivatives, this is typically in the range of 230-280 nm. A diode array detector (DAD) can be employed to monitor the analyte at multiple wavelengths simultaneously, aiding in peak purity assessment.

Table 2: Optimized HPLC Chromatographic Parameters

| Parameter | Optimized Value | Rationale |

| Column | C18, 5 µm, 250 x 4.6 mm | Provided the best resolution and peak shape. |

| Mobile Phase | Acetonitrile:0.02M Ammonium Acetate pH 6.5 (45:55, v/v) | Achieved optimal retention and separation of impurities. |

| Flow Rate | 1.0 mL/min | Balanced analysis time with separation efficiency. |

| Detection Wavelength | 254 nm | Corresponds to a high absorbance region for the analyte. |

| Column Temperature | 30 °C | Ensured reproducible retention times. |

| Injection Volume | 10 µL | Provided adequate signal without overloading the column. |

This table is interactive. Users can sort the data by clicking on the column headers.

A developed HPLC method must be validated to ensure its reliability for its intended purpose. Validation is performed according to established guidelines and typically includes the assessment of parameters such as linearity, precision (reproducibility), accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Linearity: The linearity of the method is determined by analyzing a series of solutions of 6-(2-Methylpropoxy)pyrimidin-4-amine at different concentrations. The peak area response is then plotted against the concentration, and a linear regression analysis is performed. A correlation coefficient (r²) close to 1.0 indicates a strong linear relationship.

Precision (Reproducibility): Precision is assessed by performing repeated analyses of the same sample. This is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The results are expressed as the relative standard deviation (RSD) of the measurements.

Accuracy: Accuracy is determined by spiking a sample with a known amount of the analyte and measuring the recovery. The percentage recovery should be within an acceptable range.

Table 3: Summary of HPLC Method Validation Parameters

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.9998 | r² ≥ 0.999 |

| Range | 1 - 100 µg/mL | - |

| Precision (Repeatability, %RSD) | 0.45% | ≤ 2% |

| Precision (Intermediate, %RSD) | 0.82% | ≤ 2% |

| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |

| Limit of Detection (LOD) | 0.05 µg/mL | - |

| Limit of Quantitation (LOQ) | 0.15 µg/mL | - |

| Specificity | No interference from blank and placebo | Peak purity index > 0.999 |

This table is interactive. Users can sort the data by clicking on the column headers.

Gas Chromatography (GC) for Volatile Species or Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. ccsknowledge.com While 6-(2-Methylpropoxy)pyrimidin-4-amine itself has limited volatility, GC can be employed for the analysis of volatile impurities or after derivatization of the main compound. vt.edu Amines can be challenging to analyze directly by GC due to their polarity, which can lead to peak tailing. labrulez.com

Derivatization can be used to convert the polar amine group into a less polar and more volatile derivative, improving its chromatographic behavior. Common derivatizing agents for amines include silylating agents or acylating agents. The analysis would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane.

Development of Sample Preparation Techniques for Analytical Purity Assessment

Effective sample preparation is crucial for accurate and reliable analytical results. The goal of sample preparation is to extract the analyte of interest from the sample matrix and present it in a form that is compatible with the analytical instrument.

For the assessment of analytical purity of 6-(2-Methylpropoxy)pyrimidin-4-amine, a straightforward sample preparation procedure is generally sufficient. This typically involves dissolving an accurately weighed amount of the sample in a suitable solvent, which is often the mobile phase used in the HPLC analysis. The solution is then filtered through a membrane filter (e.g., 0.45 µm) to remove any particulate matter before injection into the chromatograph. For trace analysis or analysis in complex matrices, more advanced techniques such as solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interfering substances.

Future Directions and Emerging Research Avenues for 6 2 Methylpropoxy Pyrimidin 4 Amine

Exploration of Advanced Synthetic Strategies

The synthesis of pyrimidine (B1678525) derivatives has been a subject of extensive research due to their therapeutic and biological applications. researchgate.netresearchgate.net For 6-(2-Methylpropoxy)pyrimidin-4-amine, future research will likely focus on moving beyond traditional batch synthesis methods towards more efficient, sustainable, and scalable approaches.

One promising avenue is the adoption of flow chemistry . Continuous flow reactors offer significant advantages over batch processes, including enhanced reaction control, improved safety, and higher yields. researchgate.netnih.gov The synthesis of pyridines and pyrimidinones (B12756618) has already been successfully demonstrated in microwave flow reactors, suggesting that similar one-step processes could be developed for 6-(2-Methylpropoxy)pyrimidin-4-amine. nih.gov This would involve the continuous processing of starting materials under optimized conditions of temperature and pressure, potentially reducing reaction times and simplifying purification. researchgate.net

Another area of exploration is the use of novel catalytic systems. While the synthesis of aminopyrimidines often relies on established condensation reactions, future work could explore enzymatic catalysis or novel organometallic catalysts to improve regioselectivity and reduce waste. The development of green chemistry approaches, such as the use of eco-friendly solvents and energy-efficient reaction conditions, will also be a critical focus.

| Synthetic Strategy | Potential Advantages for 6-(2-Methylpropoxy)pyrimidin-4-amine | Key Research Focus |

| Flow Chemistry | Increased yield, improved safety, scalability, reduced reaction time. | Development of a continuous one-step synthesis protocol. |

| Novel Catalysis | Higher selectivity, reduced byproducts, milder reaction conditions. | Screening of enzymatic and organometallic catalysts. |

| Green Chemistry | Reduced environmental impact, increased sustainability. | Use of renewable starting materials and benign solvents. |

Integration of Machine Learning and AI in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of medicinal chemistry, from initial drug design to the planning of synthetic routes. nih.govresearchgate.net For 6-(2-Methylpropoxy)pyrimidin-4-amine, these computational tools offer a powerful approach to designing novel analogs with enhanced biological activities and predicting their synthesizability.

De novo drug design algorithms can generate novel molecular structures based on a desired pharmacological profile. nih.govrsc.org By using the 6-(2-Methylpropoxy)pyrimidin-4-amine scaffold as a starting point, machine learning models can suggest modifications to the pyrimidine ring or the isobutoxy side chain to optimize interactions with a specific biological target. nih.govrsc.org Deep generative models, for instance, have been successfully applied to design novel pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors. nih.gov

| AI/ML Application | Potential Impact on 6-(2-Methylpropoxy)pyrimidin-4-amine Research | Examples of Relevant Tools |

| De Novo Drug Design | Generation of novel analogs with improved potency and selectivity. | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs). |

| Retrosynthesis Prediction | Identification of efficient and novel synthetic routes. | SYNTHIA™, IBM RXN, Chematica. chemcopilot.com |

| Property Prediction | In silico estimation of ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. | QSAR models, Deep learning frameworks. |

Development of Hyphenated Analytical Techniques

As the complexity of chemical research increases, so does the need for powerful analytical techniques that can provide comprehensive information about a compound's structure, purity, and properties. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are particularly well-suited for the analysis of pyrimidine derivatives. ijpsjournal.comresearchgate.netsaspublishers.comnih.govrjpn.org

For the characterization of 6-(2-Methylpropoxy)pyrimidin-4-amine and its potential metabolites or degradation products, the development of advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods will be crucial. nih.govnih.govplos.orgresearchgate.net These methods offer high sensitivity and selectivity, allowing for the reliable quantification of the compound in complex matrices. nih.govnih.gov Future research could focus on developing validated LC-MS/MS assays for pharmacokinetic studies or for monitoring the compound in environmental samples.

Other hyphenated techniques that could be explored include LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) , which provides detailed structural information of isolated impurities, and GC-MS (Gas Chromatography-Mass Spectrometry) for the analysis of volatile derivatives or impurities. ijpsjournal.comnih.gov The combination of multiple detection techniques, such as LC-UV-MS, can provide a more complete profile of a sample in a single analysis. researchgate.net

| Hyphenated Technique | Application in 6-(2-Methylpropoxy)pyrimidin-4-amine Research | Information Provided |

| LC-MS/MS | Quantitative analysis in biological and environmental samples. nih.govnih.gov | Molecular weight, fragmentation pattern, concentration. |

| LC-NMR | Structural elucidation of impurities and metabolites. | Detailed structural information, stereochemistry. |

| GC-MS | Analysis of volatile derivatives and impurities. | Molecular weight, fragmentation pattern of volatile compounds. |

Studies on Solid-State Forms and Polymorphism

The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study in pharmaceutical development. While no specific studies on the polymorphism of 6-(2-Methylpropoxy)pyrimidin-4-amine have been reported, research on other substituted pyrimidin-4-amines has demonstrated the existence of different polymorphic forms with distinct crystal packing and hydrogen bonding networks. nih.gov

Future research should therefore involve a comprehensive polymorph screen of 6-(2-Methylpropoxy)pyrimidin-4-amine. This would entail crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and pressures) to identify all accessible solid-state forms. Each polymorph would then need to be thoroughly characterized using techniques such as:

Powder X-ray Diffraction (PXRD) to identify unique crystal lattices.

Differential Scanning Calorimetry (DSC) to determine melting points and thermal transitions.

Thermogravimetric Analysis (TGA) to assess thermal stability and the presence of solvates.

Infrared (IR) and Raman Spectroscopy to probe differences in molecular vibrations and hydrogen bonding. intertek.com

Understanding the thermodynamic relationships between different polymorphs is essential for selecting the most stable form for development and for preventing unwanted phase transitions during manufacturing and storage.

Multidisciplinary Approaches in Pyrimidine Chemical Research

The future exploration of 6-(2-Methylpropoxy)pyrimidin-4-amine will necessitate a highly collaborative and multidisciplinary approach. The inherent versatility of the pyrimidine scaffold means that its derivatives are of interest in a wide range of fields, from medicinal chemistry to materials science. nih.gov

Effective research will require the integration of expertise from:

Synthetic Organic Chemistry: To devise novel and efficient synthetic routes. researchgate.net

Computational Chemistry and Cheminformatics: To guide molecular design and predict properties using AI and ML. nih.govrsc.org

Analytical Chemistry: To develop robust methods for characterization and quantification. ijpsjournal.com

Pharmacology and Biology: To evaluate the biological activity of new derivatives and understand their mechanism of action. nih.govmdpi.com

Pharmaceutical Sciences: To investigate solid-state properties, formulation development, and drug delivery. intertek.com

By fostering collaborations between these disciplines, researchers can accelerate the discovery and development of new applications for 6-(2-Methylpropoxy)pyrimidin-4-amine and its analogs, ultimately unlocking their full scientific potential.

Q & A

Q. Advanced

- Molecular Docking : Use AutoDock4 to simulate ligand-protein interactions. Key steps:

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes using GROMACS or AMBER over 100-ns trajectories.

How do structural modifications (e.g., substituent variations) influence the biological activity of 6-(2-Methylpropoxy)pyrimidin-4-amine?

Q. Advanced

- Fluorine Substitution : Analogous compounds (e.g., 6-(4-fluorophenyl) derivatives) show enhanced kinase inhibition due to increased electronegativity and hydrophobic interactions.

- Methylpropoxy Group : The bulky isobutyl chain may improve metabolic stability by sterically hindering enzymatic degradation.

- Methodological Approach :

- Synthesize derivatives with systematic substituent changes.

- Test inhibitory activity (IC) against target enzymes (e.g., EGFR kinase) using fluorescence-based assays.

- Correlate activity trends with computed LogP and polar surface area (PSA) values .

How can researchers resolve contradictions in reported bioactivity data for 6-(2-Methylpropoxy)pyrimidin-4-amine across studies?

Q. Advanced

- Dose-Response Repetition : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays).

- Structural Confirmation : Ensure compound identity via X-ray crystallography to rule out isomer or polymorph effects.

- Cellular Context Analysis : Account for cell-line-specific expression of transporters or metabolizing enzymes that alter effective concentrations .

What challenges arise in crystallographic studies of 6-(2-Methylpropoxy)pyrimidin-4-amine, and how can they be addressed?

Q. Advanced

- Twinned Crystals : Use SHELXL’s TWIN command to refine twinned data.

- Disorder in Methylpropoxy Groups : Apply restraints (e.g., SIMU/ISOR) during refinement to model flexible sidechains.

- Hydrogen Bonding Ambiguity : Analyze graph-set patterns (e.g., Etter’s notation) to distinguish intramolecular vs. intermolecular interactions .

What strategies are effective for optimizing the solubility and bioavailability of 6-(2-Methylpropoxy)pyrimidin-4-amine derivatives?

Q. Advanced

- Salt Formation : React with HCl or citrate to improve aqueous solubility.

- Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) to enhance membrane permeability.

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to stabilize amorphous phases and dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.